Technical Guide: 8-Bromoquinolin-4(1H)-one Chemical Properties & Applications
Technical Guide: 8-Bromoquinolin-4(1H)-one Chemical Properties & Applications
Executive Summary
8-Bromoquinolin-4(1H)-one (CAS: 949507-29-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for type II kinase inhibitors, antibacterial quinolones, and antiviral agents.[1][2][3][4][5][6][7][8][9][10] Distinguished by its dual-reactivity profile—offering an electrophilic handle at the C-8 position (via the bromine atom) and nucleophilic centers at N-1 and O-4—this molecule allows for orthogonal functionalization strategies. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity logic, designed for researchers optimizing structure-activity relationships (SAR).
Chemical Identity & Physicochemical Properties[2][3][5][6][7][11][12]
The compound exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone (keto) form in polar solvents and the solid state, over the 4-hydroxyquinoline (enol) form.
| Property | Data | Notes |
| IUPAC Name | 8-Bromoquinolin-4(1H)-one | Preferred tautomer name |
| Alternative Name | 8-Bromo-4-hydroxyquinoline | Enol tautomer (CAS: 57798-00-2) |
| CAS Number | 949507-29-3 | Specific to the 4(1H)-one form |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 168–171 °C | Experimental values vary by solvate form [1] |
| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents |
| pKa | ~3.8 (N-H), ~11 (O-H) | Predicted values; amphoteric nature |
Structural Analysis: Tautomerism & Electronic Character
Understanding the tautomeric equilibrium is vital for predicting reactivity. In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone (A) form dominates due to the stabilization energy of the vinylogous amide system. However, under basic conditions or during O-alkylation attempts, the 4-hydroxyquinoline (B) character becomes relevant.
Visualization: Tautomeric Equilibrium
Figure 1: The tautomeric equilibrium heavily favors the 4-quinolone form (left) in standard laboratory conditions, dictating N-alkylation over O-alkylation in the absence of specific catalysts.
Synthetic Pathways[13][14]
The most robust synthesis for 8-bromoquinolin-4(1H)-one is the Gould-Jacobs reaction . This sequence utilizes 2-bromoaniline as the starting material, ensuring the bromine atom is correctly positioned at C-8.
Protocol Logic
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Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form the ester intermediate.
-
Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the final core.
Visualization: Gould-Jacobs Workflow
Figure 2: Step-wise construction of the 8-bromoquinolin-4(1H)-one scaffold via the Gould-Jacobs reaction, highlighting the critical high-temperature cyclization step.
Reactivity Profile & Functionalization[7]
The 8-bromoquinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, essential for SAR exploration.
-
C-8 Bromine (Cross-Coupling): The C-8 position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the quinolone ring facilitates oxidative addition.
-
N-1 Position (Alkylation): The amide nitrogen is nucleophilic. Treatment with alkyl halides and mild base (K₂CO₃) yields N-alkylated products (antibacterial pharmacophore).
-
C-3 Position (Electrophilic Substitution): The C-3 position is nucleophilic (enamine-like) and can undergo halogenation or formylation.
Visualization: Functionalization Logic
Figure 3: Divergent synthesis map. The C-8 bromine serves as the primary handle for increasing molecular complexity via cross-coupling.
Experimental Protocols
A. Synthesis of 8-Bromoquinolin-4(1H)-one (Gould-Jacobs Adaptation)
Reference: Adapted from standard quinolone synthesis protocols [2, 3].
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is removed.
-
Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Maintain reflux for 30-60 minutes. Caution: Rapid gas evolution.
-
Workup: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate. Filter and wash with hexane.
-
Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Collect solid.
-
Final Step: Heat the carboxylic acid in quinoline/copper powder or diphenyl ether at 240°C until CO₂ evolution ceases. Cool and precipitate with non-polar solvent.
-
Yield: Typically 40-60% overall.
-
Validation: ¹H NMR (DMSO-d₆) shows loss of ethyl group signals and characteristic quinolone protons.
-
B. Suzuki-Miyaura Cross-Coupling at C-8
Targeting 8-Arylquinolin-4(1H)-ones [4].
-
Reagents: Combine 8-bromoquinolin-4(1H)-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).
-
Solvent: Suspend in 1,4-dioxane/water (4:1).
-
Condition: Degas with Argon. Heat at 90-100°C for 4-12 hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).
-
Note: The free N-H proton can sometimes poison catalysts; if yields are low, consider protecting N-1 (e.g., N-Boc or N-Me) prior to coupling.
-
Medicinal Chemistry Applications
-
Antibacterial Agents: The 4-quinolone core is the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin). The 8-bromo substituent allows for the introduction of novel hydrophobic or polar groups to overcome resistance mechanisms (e.g., MRSA) [2].
-
Kinase Inhibitors: 8-substituted quinolones have been identified as inhibitors of PI3K and mTOR pathways. The C-8 position binds to the hinge region or hydrophobic pocket of the kinase ATP-binding site [5].
-
Antiviral Agents: Derivatives of 8-hydroxyquinoline (tautomer) and its quinolone analogs function as HIV-1 integrase inhibitors by chelating the Mg²⁺ cofactors in the enzyme active site [6].
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C, protected from light (bromine-carbon bonds can be photosensitive over long periods).
References
-
SynQuest Laboratories. 8-Bromo-4-hydroxyquinoline Safety Data Sheet. CAS 57798-00-2.[11] Link
- Andriole, V. T. (2005). The Quinolones. Academic Press. (Foundational text on Gould-Jacobs and Quinolone SAR).
- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. (Original Synthesis Protocol).
-
BenchChem. Application Notes for Suzuki Coupling with 8-bromo-6-methylquinolin-2(1H)-one. (Analogous reactivity profile). Link
-
ChemicalBook. 6-Bromoquinolin-4(1H)-one Properties and Biological Activity. (Structural analog data). Link
-
Musiol, R., et al. (2010). "Quinoline derivatives as potential anticancer agents."[1][12] Current Medicinal Chemistry, 17, 1960.
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